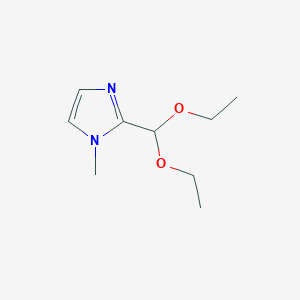
Aluminium terbium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium terbium trioxide is a type of rare earth metal oxide that has gained significant attention in scientific research due to its unique properties. This compound is composed of aluminium, terbium, and oxygen atoms and is commonly abbreviated as Al-Tb-O. Aluminium terbium trioxide is known for its high thermal stability, excellent electrical conductivity, and strong magnetic properties.
Mecanismo De Acción
The mechanism of action of aluminium terbium trioxide is not fully understood, but it is believed to be due to its unique electronic structure. The compound has a high electron density and can act as an electron donor or acceptor, depending on the reaction conditions. This property makes it an effective catalyst in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of aluminium terbium trioxide. However, studies have shown that exposure to the compound can cause oxidative stress and damage to cells. It is also believed to have neurotoxic effects, which can lead to cognitive impairment and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using aluminium terbium trioxide in lab experiments include its high thermal stability, excellent electrical conductivity, and strong magnetic properties. These properties make it an ideal material for use in various scientific research applications. However, the limitations of using the compound include its high cost and limited availability.
Direcciones Futuras
For research include the development of new synthesis methods, investigation of potential medical applications, and better understanding of the compound's mechanism of action and environmental impact.
Métodos De Síntesis
The synthesis of aluminium terbium trioxide can be achieved through various methods, including solid-state reaction, sol-gel, and co-precipitation. The solid-state reaction method involves mixing the appropriate amounts of aluminium oxide, terbium oxide, and oxygen in a furnace and heating the mixture to high temperatures. The sol-gel method involves the hydrolysis of metal alkoxides to form a gel, which is then heated to form the oxide. The co-precipitation method involves the precipitation of the metal ions from a solution followed by washing and drying to obtain the oxide.
Aplicaciones Científicas De Investigación
Aluminium terbium trioxide has a wide range of applications in scientific research. It is commonly used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. It is also used in the production of magnetic materials, such as magnetic storage devices and sensors. Additionally, aluminium terbium trioxide is used in the production of phosphors for lighting and display applications.
Propiedades
Número CAS |
12003-85-9 |
|---|---|
Nombre del producto |
Aluminium terbium trioxide |
Fórmula molecular |
AlO3Tb |
Peso molecular |
233.905 g/mol |
Nombre IUPAC |
aluminum;oxygen(2-);terbium(3+) |
InChI |
InChI=1S/Al.3O.Tb/q+3;3*-2;+3 |
Clave InChI |
PCTXFKUTDJMZPU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Tb+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[Al+3].[Tb+3] |
Otros números CAS |
12003-85-9 |
Sinónimos |
aluminium terbium trioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



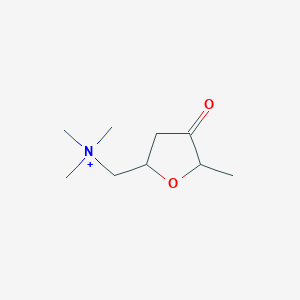
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)



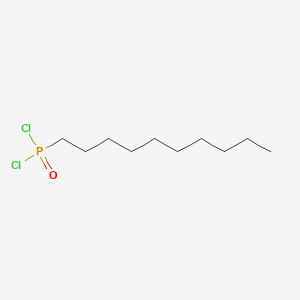
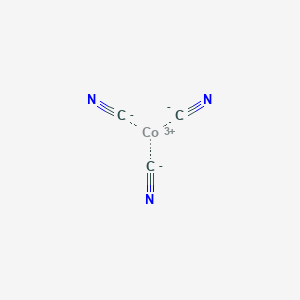
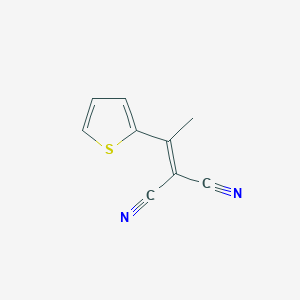
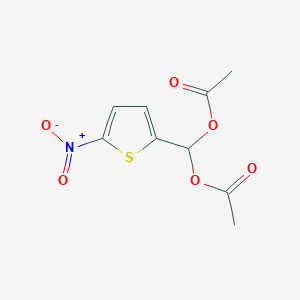
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)

